molecular formula C13H21NO5 B12847293 (S)-2-(Cyclohexanecarboxamido)-5-methoxy-5-oxopentanoic acid

(S)-2-(Cyclohexanecarboxamido)-5-methoxy-5-oxopentanoic acid

Cat. No.: B12847293
M. Wt: 271.31 g/mol
InChI Key: POSDBXKQRBSUGH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Cyclohexanecarboxamido)-5-methoxy-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, an amide group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Cyclohexanecarboxamido)-5-methoxy-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexanecarboxamide: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the corresponding amide.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a suitable methylating agent.

    Formation of the Oxopentanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Cyclohexanecarboxamido)-5-methoxy-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(S)-2-(Cyclohexanecarboxamido)-5-methoxy-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(Cyclohexanecarboxamido)-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: Shares the cyclohexane ring and amide group but lacks the methoxy and oxopentanoic acid moieties.

    Methoxyacetic Acid: Contains the methoxy group and carboxylic acid but lacks the cyclohexane ring and amide group.

    Oxopentanoic Acid: Contains the oxo and carboxylic acid groups but lacks the cyclohexane ring and amide group.

Uniqueness

(S)-2-(Cyclohexanecarboxamido)-5-methoxy-5-oxopentanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, as it can interact with molecular targets in ways that similar compounds cannot.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(2S)-2-(cyclohexanecarbonylamino)-5-methoxy-5-oxopentanoic acid

InChI

InChI=1S/C13H21NO5/c1-19-11(15)8-7-10(13(17)18)14-12(16)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,14,16)(H,17,18)/t10-/m0/s1

InChI Key

POSDBXKQRBSUGH-JTQLQIEISA-N

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)O)NC(=O)C1CCCCC1

Canonical SMILES

COC(=O)CCC(C(=O)O)NC(=O)C1CCCCC1

Origin of Product

United States

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